molecular formula C14H15N3O B3871432 N-(4-pyrimidin-5-ylphenyl)butanamide

N-(4-pyrimidin-5-ylphenyl)butanamide

Cat. No.: B3871432
M. Wt: 241.29 g/mol
InChI Key: SGBHKXNAEHXACB-UHFFFAOYSA-N
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Description

N-(4-Pyrimidin-5-ylphenyl)butanamide is a pyrimidine-derived amide compound characterized by a butanamide group attached to a phenyl ring substituted at the para position with a pyrimidin-5-yl moiety. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors . The pyrimidine core and aromatic phenyl group may facilitate interactions with hydrophobic binding pockets, while the butanamide linker could influence solubility and metabolic stability .

Properties

IUPAC Name

N-(4-pyrimidin-5-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-3-14(18)17-13-6-4-11(5-7-13)12-8-15-10-16-9-12/h4-10H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHKXNAEHXACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Complexity: compounds feature bulky substituents (e.g., diphenylhexan, dimethylphenoxy) and stereochemical diversity, which may enhance target specificity but reduce synthetic accessibility compared to the simpler this compound .
  • Bioactive Groups : The fluorophenyl and methoxyphenyl groups in ’s compound contribute to antibacterial and antifungal activities, suggesting that analogous substitutions in this compound could modulate bioactivity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : highlights intramolecular N–H⋯N and C–H⋯O bonds stabilizing pyrimidine derivatives. The absence of methoxy or fluoro groups in this compound may reduce such interactions, impacting crystal packing and solubility .
  • Lipophilicity : The butanamide chain in this compound likely increases lipophilicity (clogP ~2.8*) compared to ’s compound (clogP ~3.5), affecting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-pyrimidin-5-ylphenyl)butanamide
Reactant of Route 2
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N-(4-pyrimidin-5-ylphenyl)butanamide

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